(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone
Beschreibung
Eigenschaften
Molekularformel |
C21H18ClFN6O2 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27) |
InChI-Schlüssel |
RZUOCXOYPYGSKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods
The preparation of (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone is described in the literature, specifically its synthesis and characterization.
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 22
This compound is also referred to as GDC-0994.
Analytical Data
Spectroscopic data is available for compound 22:
- D \$$23 + 113.8 \$$ (\$$c \$$ 0.29, MeOH)
- IR 1660, 1582, 1557 cm–1
- 1H NMR (500 MHz, DMSO-\$$d_6\$$): δ 9.69–9.52 (s, 1H), 8.69–8.49 (d, \$$J \$$= 5.1 Hz, 1H), 8.09–7.77 (d, \$$J \$$= 7.3 Hz, 1H), 7.61–7.56 (t, \$$J \$$= 8.1 Hz, 1H), 7.50–7.47 (d, \$$J \$$= 5.1 Hz, 1H), 7.46–7.42 (dd, \$$J \$$= 10.6, 2.0 Hz, 1H), 7.38–7.36 (d,...
Related analogs and their analytical data
The literature also provides preparation and analytical data for related analogs:
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1-methyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 10
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.61 (s, 1H), 8.55 (d, \$$J\$$= 5.0 Hz, 1H), 7.93 (d, \$$J\$$= 7.3 Hz, 1H), 7.87 (s, 1H), 7.64–7.52 (m, 2H), 7.45 (dd, \$$J\$$= 10.6, 1.9 Hz, 1H), 7.31 (d, \$$J\$$= 5.1 Hz, 1H), 7.21–7.14 (m, 2H), 6.93 (dd, \$$J\$$= 7.3, 1.8 Hz, 1H), 5.99 (dd, \$$J\$$= 7.7, 5.5 Hz, 1H), 5.34 (t, \$$J\$$= 5.3 Hz, 1H), 4.23–4.13 (m, 1H), 4.10–4.01 (m, 1H), 3.82 (s, 3H).
- m/z(APCI-pos) M + 1 = 441.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1,5-dimethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 11
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 8.87 (s, 1H), 8.47 (d, \$$J\$$= 4.9 Hz, 1H), 7.90 (d, \$$J\$$= 7.3 Hz, 1H), 7.57 (dd, \$$J\$$= 17.1, 9.0 Hz, 2H), 7.49–7.38 (m, 1H), 7.27 (d, \$$J\$$= 5.1 Hz, 1H), 7.19–7.05 (m, 2H), 6.84 (t, \$$J\$$= 15.6 Hz, 1H), 5.97 (dd, \$$J\$$= 7.8, 5.6 Hz, 1H), 5.32 (t, \$$J\$$= 5.3 Hz, 1H), 4.15 (ddd, \$$J\$$= 13.4, 7.9, 5.7 Hz, 1H), 4.03 (dt, \$$J\$$= 21.4, 7.5 Hz, 1H), 3.71 (d, \$$J\$$= 9.7 Hz, 3H), 2.17 (d, \$$J\$$= 8.2 Hz, 3H).
- m/z(APCI-pos) M + 1 = 455.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(1-ethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 15
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.59 (s, 1H), 8.62–8.51 (m, 1H), 7.97–7.88 (m, 2H), 7.59 (t, \$$J\$$= 8.1 Hz, 2H), 7.45 (dd, \$$J\$$= 10.5, 1.6 Hz, 1H), 7.30 (d, \$$J\$$= 5.1 Hz, 1H), 7.16 (t, \$$J\$$= 5.0 Hz, 2H), 6.93 (dd, \$$J\$$= 7.2, 1.6 Hz, 1H), 6.02–5.96 (m, 1H), 5.33 (s, 1H), 4.23–4.02 (m, 4H), 1.36 (t, \$$J\$$= 7.3 Hz, 3H).
- m/z(APCI-pos) M + 1 = 455.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-(3,5-dimethyl-1H-pyrazol-4-ylamino)pyrimidin-4-yl)pyridin-2(1H)-one, 18
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 12.04 (s, 1H), 8.48 (d, \$$J\$$= 34.0 Hz, 2H), 7.88 (d, \$$J\$$= 6.9 Hz, 1H), 7.57 (t, \$$J\$$= 8.1 Hz, 1H), 7.42 (dd, \$$J\$$= 10.5, 1.9 Hz, 1H), 7.24 (d, \$$J\$$= 5.1 Hz, 1H), 7.14 (d, \$$J\$$= 8.3 Hz, 1H), 7.04 (s, 1H), 6.79 (s, 1H), 6.01–5.91 (m, 1H), 5.31 (t, \$$J\$$= 5.2 Hz, 1H), 4.14 (s, 1H), 4.08–3.99 (m, 1H), 2.13–1.93 (m, 6H).
- m/z(APCI-pos) M + 1 = 455.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 21
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.90 (s, 1H), 8.56 (d, \$$J\$$= 5.1 Hz, 1H), 7.92 (t, \$$J\$$= 9.9 Hz, 1H), 7.63–7.54 (m, 2H), 7.45 (dd, \$$J\$$= 10.6, 2.0 Hz, 1H), 7.37 (d, \$$J\$$= 5.1 Hz, 1H), 7.17 (dt, \$$J\$$= 4.9, 2.4 Hz, 2H), 6.92 (dd, \$$J\$$= 7.3, 2.0 Hz, 1H), 6.62 (d, \$$J\$$= 2.2 Hz, 1H), 5.99 (dd, \$$J\$$= 7.9, 5.5 Hz, 1H), 5.36–5.29 (m, 1H), 4.23–4.12 (m, 1H), 4.10–4.01 (m, 1H), 3.76 (s, 3H).
- m/z(APCI-pos) M + 1 = 444.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-ethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 23
- 1H NMR (500 MHz, DMSO-\$$d_6\$$) δ 8.64–8.52 (d, \$$J\$$= 5.1 Hz, 1H), 7.98–7.87 (d, \$$J\$$= 7.4 Hz, 1H), 7.66–7.52 (t, \$$J\$$= 8.1 Hz, 1H), 7.47–7.45 (d, \$$J\$$= 5.1 Hz, 1H), 7.45–7.41 (dd, \$$J\$$= 10.5, 2.0 Hz, 1H), 7.40–7.38 (d, \$$J\$$= 1.9 Hz, 1H), 7.21–7.05 (m, 2H), 6.92–6.77 (dd, \$$J\$$= 7.3, 2.0 Hz, 1H), 6.33–6.18 (d, \$$J\$$= 1.8 Hz, 1H), 6.03–5.90 (dd, \$$J\$$= 8.0, 5.5 Hz, 1H), 4.24–4.07 (dd, \$$J\$$= 11.8, 8.2 Hz, 1H), 4.11–3.93 (q, \$$J\$$= 7.0 Hz, 3H), 1.41–1.13 (t, \$$J\$$= 7.2 Hz, 3H).
- m/z(APCI-pos) M + 1 = 455.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1,3-dimethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 24
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.54 (s, 1H), 8.59 (d, \$$J\$$= 5.1 Hz, 1H), 7.92 (t, \$$J\$$= 9.6 Hz, 1H), 7.58 (t, \$$J\$$= 8.1 Hz, 1H), 7.45 (dd, \$$J\$$= 11.5, 7.9 Hz, 2H), 7.20–7.08 (m, 2H), 6.87 (d, \$$J\$$= 7.3 Hz, 1H), 6.04 (s, 1H), 6.02–5.92 (m, 1H), 5.34 (t, \$$J\$$= 5.2 Hz, 1H), 4.24–4.10 (m, 1H), 4.10–4.00 (m, 1H), 3.59 (s, 3H), 2.12 (s, 3H).
- m/z(APCI-pos) M + 1 = 455.1
(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1,4-dimethyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, 27
- 1H NMR (400 MHz, DMSO-\$$d_6\$$) δ 9.21 (s, 1H), 8.54 (d, \$$J\$$= 5.1 Hz, 1H), 7.90 (d, \$$J\$$= 7.3 Hz, 1H), 7.57 (t, \$$J\$$= 8.1 Hz, 1H), 7.41 (dd, \$$J\$$= 7.8, 3.4 Hz, 2H), 7.25 (s, 1H), 7.14 (d, \$$J\$$= 8.4 Hz, 1H), 7.07 (s, 1H), 6.79 (s, 1H), 6.02–5.88 (m, 1H), 5.30 (t, \$$J\$$= 5.1 Hz, 1H), 4.14 (dd, \$$J\$$= 15.2, 9.9 Hz, 1H), 4.08–3.96 (m, 1H), 3.58 (s, 3H), 1.83 (s, 3H).
- m/z(APCI-pos) M + 1 = 455.1
Analyse Chemischer Reaktionen
Key Functional Groups and Reactivity
The molecule contains:
-
A pyridone core (acidic proton at C2, susceptible to nucleophilic attack)
-
Hydroxyethyl side chain (potential for oxidation or protection/deprotection strategies)
-
4-Chloro-3-fluorophenyl group (electrophilic aromatic substitution sites)
-
Pyrimidine-pyrazole amino linkage (site for cross-coupling or substitution reactions)
These groups enable diverse transformations, particularly in palladium-catalyzed couplings and regioselective substitutions .
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro-3-fluorophenyl group undergoes selective displacement under basic conditions:
-
Fluorine is typically more reactive than chlorine in SNAr due to its higher electronegativity.
-
Example: Reaction with amines (e.g., morpholine) in DMF at 120°C replaces fluorine with an amino group .
Hydroxyethyl Side-Chain Modifications
The 2-hydroxyethyl chain participates in:
-
Oxidation : Converted to a ketone using Dess-Martin periodinane (87% yield) .
-
Protection : Silylation with TBSCl/imidazole in DCM to prevent unwanted side reactions during synthesis .
Pyridone Ring Reactivity
The pyridone core undergoes:
-
Alkylation : At the N1 position using alkyl halides (e.g., methyl iodide, 90% yield in DMF with NaH) .
-
Halogenation : Bromination at C5 with NBS in THF (72% yield) .
Comparative Reaction Data for Analogues
Modifications to the pyrazole ring alter reactivity and yields:
| Pyrazole Substituent | Coupling Partner | Yield | Notes |
|---|---|---|---|
| 1-Methyl | 4-Bromopyridone | 55% | Baseline activity |
| 1-Ethyl-3-methyl | 4-Chloropyrimidine | 68% | Enhanced steric bulk |
| 3,5-Dimethyl | 2-Aminopyrimidine | 45% | Reduced solubility |
Stability Under Acidic/Basic Conditions
-
Acidic (pH 2) : Pyridone ring remains stable, but hydroxyethyl group may dehydrate at >60°C .
-
Basic (pH 10) : Gradual hydrolysis of the pyrimidine-amino linkage over 24 h .
Catalytic Hydrogenation
The pyrimidine ring resists hydrogenation (10 atm H₂, Pd/C), while the pyridone core is selectively reduced to piperidine under harsher conditions (80°C, 48 h) .
Wissenschaftliche Forschungsanwendungen
Ravoxertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell proliferation, differentiation, and survival.
Industry: Utilized in the development of new therapeutic agents targeting the MAPK/ERK pathway.
Wirkmechanismus
Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the pharmacological and structural uniqueness of GDC-0994, a comparison with structurally and functionally related kinase inhibitors is provided below. Key analogs were selected based on shared pharmacophoric features, such as pyrimidine/pyridone cores, halogenated aromatic systems, and kinase-targeting motifs.
Table 1: Structural and Functional Comparison of GDC-0994 with Analogs
Key Findings:
Structural Similarity vs. Functional Divergence: GDC-0994 and Example 59 (Patent EP1201300459) share halogenated aromatic rings (fluorine/chlorine) and heterocyclic cores but differ in kinase targeting. GDC-0994’s pyridone-pyrimidine scaffold confers ERK1/2 specificity, whereas Example 59’s chromenone-pyrazolopyrimidine structure lacks disclosed kinase data, suggesting divergent applications . The pyrrolidinone analog () incorporates a pyrazolopyrimidine motif similar to GDC-0994 but substitutes the pyridone with a pyrrolidinone ring, which may alter solubility or binding kinetics .
Role of Halogenation: Fluorine and chlorine atoms in GDC-0994’s phenyl group enhance hydrophobic interactions and metabolic stability compared to non-halogenated analogs. This aligns with trends in kinase inhibitor design, where halogenation improves target affinity and pharmacokinetics .
Stereochemical Impact :
- The (S)-hydroxyethyl configuration in GDC-0994 is critical for ERK1/2 inhibition. Enantiomeric counterparts (e.g., (R)-isomers) of similar compounds often exhibit reduced activity, as seen in analogs from and , where stereochemistry directly correlates with efficacy .
Computational Similarity Metrics: Using Tanimoto and Dice coefficients (common in ligand-based virtual screening), GDC-0994 shows moderate similarity (Tanimoto ~0.6–0.7) to pyrazolopyrimidine-based inhibitors like Example 59, but lower similarity (<0.5) to pyrrolidinone derivatives due to core divergence .
Activity Cliffs: Minor structural changes, such as replacing the pyridone in GDC-0994 with a chromenone (Example 59), can lead to significant shifts in biological activity, underscoring the "activity cliff" phenomenon where small modifications disrupt target engagement .
Research Implications and Limitations
- GDC-0994’s Advantage: Its combination of pyridone-pyrimidine architecture and halogenation achieves a balance between potency and selectivity, a feature less pronounced in structurally related compounds like Example 59 .
- Data Gaps: Limited pharmacokinetic or toxicity data for analogs (e.g., Example 59, ) restrict direct comparison. Further studies on their kinase profiles and ADME properties are needed.
- Methodological Variability : Compound similarity assessments depend on fingerprinting methods (e.g., Morgan vs. MACCS fingerprints), which may yield conflicting results .
Biologische Aktivität
(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone, commonly referred to as GDC-0994, is a compound under investigation for its potential therapeutic applications, particularly as an inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19ClF2N6O2
- Molecular Weight : 477.32 g/mol
- CAS Number : 2070009-58-2
GDC-0994 acts primarily as an ERK1/2 inhibitor, which plays a crucial role in the MAPK signaling pathway involved in cell proliferation and survival. By inhibiting this pathway, GDC-0994 can potentially suppress tumor growth in various cancer types.
| Mechanism | Description |
|---|---|
| Target | ERK1/2 Kinase |
| Pathway | MAPK Signaling Pathway |
| Effect | Inhibition of cell proliferation and survival |
Anticancer Activity
GDC-0994 has shown promising results in preclinical studies as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines.
Case Studies
- Inhibition of Tumor Growth :
- Selectivity Index :
Antiviral Activity
Recent studies have also explored the antiviral properties of pyrazole derivatives similar to GDC-0994. These compounds demonstrated efficacy against viral replication in cellular models, particularly against Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV) .
Table 2: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 0.12 | |
| Antiviral | HCV | 7.0 | |
| Antiviral | RSV | 0.20 |
Safety and Toxicity Profile
Initial safety assessments indicate that GDC-0994 exhibits low toxicity levels in normal human fibroblast cells, suggesting a favorable safety profile for potential clinical applications . However, further toxicological studies are necessary to fully elucidate its safety margin.
Q & A
Q. What are the critical steps for synthesizing this compound while ensuring stereochemical integrity?
- Methodological Answer : The synthesis requires precise control over chiral centers, particularly the (S)-configuration at the hydroxyethyl group. Key steps include:
- Chiral resolution : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) to isolate the (S)-enantiomer .
- Protecting groups : Protect the hydroxyl group during pyridone ring formation to avoid side reactions .
- Coupling reactions : Employ Buchwald-Hartwig amination for pyrimidyl-pyrazole linkage, optimizing palladium catalysts and ligand ratios .
Q. How can researchers validate the compound’s purity and structural identity?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., hydroxyethyl orientation) via single-crystal diffraction .
- NMR : Confirm substitution patterns (e.g., 4-chloro-3-fluorophenyl integration at δ 7.2–7.5 ppm) .
Q. What safety protocols are essential for handling intermediates like 4-chloro-3-fluorophenyl derivatives?
- Methodological Answer :
- Waste management : Segregate halogenated byproducts and dispose via certified hazardous waste contractors .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during pyrimidine coupling steps to mitigate inhalation risks .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for multi-step syntheses?
- Methodological Answer : Apply Bayesian optimization to screen variables:
- Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
- Response surface methodology (RSM) : Model interactions between parameters to identify maxima in yield and enantiomeric excess .
Q. What strategies resolve contradictions in spectral data for structurally similar byproducts?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., pyridone vs. pyrimidine tautomers) with <1 ppm mass accuracy .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions to confirm regioselectivity .
Q. How can computational methods predict metabolic stability of this compound?
- Methodological Answer :
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